(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride
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Overview
Description
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride is a synthetic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2S,3R)-2-amino-3-hydroxybutanoic acid.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the azido compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Amine Derivatives: Formed from the reduction of the azido group.
Oxo Derivatives: Formed from the oxidation of the amino group.
Scientific Research Applications
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules.
Chemical Biology: Used in the study of protein modifications and interactions.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride involves its ability to participate in click chemistry reactions due to the presence of the azido group. This allows it to form stable triazole linkages with alkynes, facilitating the study of molecular interactions and modifications.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-amino-3-hydroxybutanoic acid: Lacks the azido group, making it less versatile in click chemistry applications.
(2S,3R)-2-amino-3-azidopropanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride is unique due to the presence of both the azido group and the specific stereochemistry, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-MUWMCQJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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